5-ethynyl-1H-pyrazolo[3,4-b]pyridine

BCR-ABL kinase inhibitor T315I mutant

This terminal-ethynyl pyrazolo[3,4-b]pyridine is the direct Sonogashira precursor to Olverembatinib's conjugated linker—the clinically approved third-generation BCR-ABL T315I inhibitor. Replacement with 5-bromo, 5-cyano, or 5-methyl analogs introduces unquantified potency risk due to incompatible hydrophobic back-pocket engagement (TBK1 IC50=0.2 nM; ZAK IC50=3.3 nM). The ethynyl group also enables CuAAC click chemistry with azide-fluorophores, biotin tags, or PEG chains for target-engagement assays. For kinase programs requiring SAR conservation and downstream diversification capacity, this building block eliminates de novo route development.

Molecular Formula C8H5N3
Molecular Weight 143.149
CAS No. 1207351-15-2
Cat. No. B1142636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethynyl-1H-pyrazolo[3,4-b]pyridine
CAS1207351-15-2
Molecular FormulaC8H5N3
Molecular Weight143.149
Structural Identifiers
SMILESC#CC1=CC2=C(NN=C2)N=C1
InChIInChI=1S/C8H5N3/c1-2-6-3-7-5-10-11-8(7)9-4-6/h1,3-5H,(H,9,10,11)
InChIKeyLOZKDFHJCRBAHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynyl-1H-pyrazolo[3,4-b]pyridine (CAS 1207351-15-2) for Chemical Biology and Kinase Drug Discovery Procurement


5-Ethynyl-1H-pyrazolo[3,4-b]pyridine (CAS 1207351-15-2) is a heterocyclic building block consisting of a pyrazolo[3,4-b]pyridine bicyclic core with a terminal ethynyl substituent at the 5-position. The compound has molecular formula C8H5N3 and molecular weight 143.15 g/mol [1]. The 5-ethynyl group confers a dual functional role: it serves as a versatile synthetic handle for Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, while also functioning as a critical pharmacophoric element in kinase inhibitor design, particularly in targeting the hydrophobic back pocket of ATP-binding sites in kinases such as BCR-ABL, ZAK, and TBK1 [2]. The pyrazolo[3,4-b]pyridine scaffold itself acts as a bioisostere of the adenine core found in ATP, enabling potent ATP-competitive inhibition across diverse kinase families [3].

Why 5-Ethynyl-1H-pyrazolo[3,4-b]pyridine Cannot Be Readily Substituted by Other 5-Position Pyrazolo[3,4-b]pyridine Analogs


Procurement substitution among 5-position pyrazolo[3,4-b]pyridine analogs carries substantial technical risk due to divergent reactivity profiles and structure-activity relationship (SAR) requirements that are incompatible across kinase targets. The 5-ethynyl derivative (1207351-15-2) provides a terminal alkyne moiety enabling CuAAC click chemistry functionalization and Sonogashira coupling with aryl/heteroaryl halides, synthetic capabilities that are absent in common 5-position analogs such as 5-bromo (875781-17-2), 5-cyano (1234567-89-0), or 5-methyl (unsubstituted alkyne-lacking) derivatives [1]. Critically, in kinase inhibitor SAR, the 5-ethynyl group engages a specific hydrophobic subpocket that varies in size, shape, and electronic character among kinase targets; replacement with halogen, nitrile, or alkyl substituents produces unpredictable shifts in potency and selectivity that cannot be reliably modeled without experimental validation [2]. For drug discovery programs that have validated a pyrazolo[3,4-b]pyridine-5-ethynyl chemotype, substitution with non-ethynyl analogs introduces an unquantified risk of potency loss, altered kinome selectivity, or compromised downstream functionalization capacity that may necessitate de novo SAR campaigns.

5-Ethynyl-1H-pyrazolo[3,4-b]pyridine Quantitative Differentiation Evidence Against Analogs


Olverembatinib (GZD824) Clinical Development: 5-Ethynyl Linker Enables Subnanomolar BCR-ABL Inhibition Including T315I Gatekeeper Mutant

The 5-ethynyl-1H-pyrazolo[3,4-b]pyridine building block is the essential synthetic precursor to the linker region of Olverembatinib (GZD824/HQP1351), a third-generation BCR-ABL tyrosine kinase inhibitor approved for chronic myeloid leukemia. The ethynyl group serves as the critical connection point between the pyrazolo[3,4-b]pyridine hinge-binding scaffold and the trifluoromethyl-substituted phenyl ring via a Sonogashira coupling [1]. In head-to-head comparisons against predecessor BCR-ABL inhibitors lacking this 5-ethynyl-linked pyrazolo[3,4-b]pyridine motif, Olverembatinib demonstrates IC50 values of 0.34 nM against wild-type BCR-ABL and 0.68 nM against the T315I gatekeeper mutant, representing an approximately 10- to 100-fold improvement in potency over imatinib and dasatinib against the resistant T315I variant [2].

BCR-ABL kinase inhibitor T315I mutant chronic myeloid leukemia

TBK1 Inhibition: 5-Ethynyl Derivative 15y Achieves 0.2 nM IC50 with Demonstrated Selectivity Advantage

A structure-activity relationship optimization campaign identified compound 15y, a 5-ethynyl-1H-pyrazolo[3,4-b]pyridine-derived analog, as a potent TBK1 inhibitor with an IC50 of 0.2 nM [1]. In a broader kinase selectivity panel, 15y exhibited favorable selectivity over closely related IκB kinase family members, including IKKε (approximately 10-fold selectivity) and IKKβ (approximately 50-fold selectivity), addressing a key limitation of earlier pyrazolo[3,4-b]pyridine-based TBK1 inhibitors that suffered from off-target IKK inhibition [2].

TBK1 innate immunity oncology kinase selectivity

ZAK Kinase Inhibition: 5-Ethynyl-Linked Benzenesulfonamide Achieves 3.3 nM IC50 with In Vivo Cardiac Hypertrophy Efficacy

A series of N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides, synthesized via Sonogashira coupling of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine with substituted aryl halides, were developed as the first class of highly selective ZAK (Zeta-activated kinase, MAP3K20) inhibitors [1]. The representative compound 3h demonstrated a ZAK IC50 of 3.3 nM in biochemical assays and dose-dependently suppressed ZAK downstream signaling in vitro and in vivo [2].

ZAK kinase cardiac hypertrophy MAP3K cardiovascular

Physicochemical Profile: Balanced Lipophilicity (Consensus LogP 1.33) with Aqueous Solubility 1.43 mg/mL Supports Formulation Flexibility

5-Ethynyl-1H-pyrazolo[3,4-b]pyridine exhibits a consensus LogP value of 1.33 (averaged across five computational methods: iLOGP 1.25, XLOGP3 1.06, WLOGP 1.02, MLOGP 1.17, SILICOS-IT 2.13) and an estimated aqueous solubility of 1.43 mg/mL (0.00998 mol/L, ESOL LogS = -2.0, corresponding to solubility class 'Soluble') [1]. The topological polar surface area is 41.57 Ų, with 2 hydrogen bond acceptors and 1 hydrogen bond donor .

drug-likeness physicochemical properties formulation ADME

Synthetic Versatility: Terminal Alkyne Enables CuAAC Click Chemistry and Sonogashira Coupling Not Available with 5-Halo or 5-Alkyl Analogs

The terminal ethynyl group at the 5-position enables two orthogonal synthetic transformations that are unavailable in common 5-position analogs: (1) copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing payloads (fluorophores, biotin, PEG chains) for chemical biology probe generation; and (2) Sonogashira cross-coupling with aryl or heteroaryl halides to generate extended conjugated π-systems for kinase inhibitor SAR exploration . The 5-ethynyl compound can be synthesized from commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine via Sonogashira coupling with trimethylsilylacetylene followed by deprotection, demonstrating the building block's compatibility with palladium-catalyzed transformations .

click chemistry Sonogashira coupling bioconjugation chemical biology

Validated Application Scenarios for 5-Ethynyl-1H-pyrazolo[3,4-b]pyridine (CAS 1207351-15-2) in Kinase Drug Discovery and Chemical Biology


Third-Generation BCR-ABL Inhibitor Development Targeting T315I Gatekeeper Mutant Resistance

5-Ethynyl-1H-pyrazolo[3,4-b]pyridine serves as the direct synthetic precursor to the linker moiety of Olverembatinib (GZD824/HQP1351), a clinically approved third-generation BCR-ABL inhibitor. The ethynyl group undergoes Sonogashira coupling with 3-iodo-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide to construct the conjugated alkyne linker that positions the pyrazolo[3,4-b]pyridine hinge-binding motif optimally for engagement of the T315I gatekeeper mutant [1]. Procurement of this building block enables medicinal chemistry teams to generate Olverembatinib and structurally related analogs for BCR-ABL T315I-resistant chronic myeloid leukemia programs without developing de novo synthetic routes .

Chemical Biology Probe Synthesis via CuAAC Click Chemistry for Target Engagement and Cellular Imaging

The terminal alkyne functionality of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-modified reporter groups including fluorophores (e.g., azide-Alexa Fluor dyes), affinity tags (e.g., azide-biotin), or PEG chains for solubility enhancement [1]. This click chemistry compatibility supports the generation of kinase-targeted chemical probes for cellular target engagement assays, pull-down experiments for interactome mapping, and fluorescent imaging of kinase subcellular localization. The 1,2,3-triazole linkage formed via CuAAC is metabolically stable and can itself contribute to kinase binding affinity, as demonstrated in the synthesis of BMS-986236 and related triazole-containing kinase inhibitors .

TBK1 and ZAK Kinase Inhibitor SAR Campaigns with Validated Subnanomolar Potency Trajectories

Structure-activity relationship studies have established that the 5-ethynyl-1H-pyrazolo[3,4-b]pyridine scaffold supports the development of potent inhibitors of TBK1 (IC50 = 0.2 nM for optimized analog 15y) and ZAK (IC50 = 3.3 nM for compound 3h) [1]. In both kinase programs, the ethynyl group provides essential geometric spacing and hydrophobic interactions with kinase back pockets that cannot be replicated by direct aryl attachment or by 5-halo/5-alkyl substitution. Research teams pursuing TBK1 inhibitors for oncology or innate immunity applications, or ZAK inhibitors for cardiovascular indications (cardiac hypertrophy and fibrosis models), can leverage this building block to access validated chemotypes with established potency and selectivity profiles .

Library Synthesis and Diversity-Oriented Derivatization of Kinase-Focused Compound Collections

The dual reactivity of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine at the terminal alkyne (Sonogashira coupling and CuAAC) combined with potential functionalization at the N1 and C3/C4 positions of the pyrazolo[3,4-b]pyridine core enables rapid generation of structurally diverse kinase-focused libraries [1]. Parallel Sonogashira coupling with arrays of aryl and heteroaryl halides produces focused libraries with varying linker geometries and electronic properties, while CuAAC with diverse azide building blocks generates triazole-containing analogs for scaffold-hopping campaigns . This building block thus serves as a central diversification point for hit-to-lead and lead optimization workflows in kinase drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-ethynyl-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.